molecular formula C7H4INO4 B106872 2-Iodo-5-nitrobenzoic acid CAS No. 19230-50-3

2-Iodo-5-nitrobenzoic acid

Cat. No.: B106872
CAS No.: 19230-50-3
M. Wt: 293.02 g/mol
InChI Key: JSSFIFUXHORXJX-UHFFFAOYSA-N
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Scientific Research Applications

Safety and Hazards

The safety data sheet for 2-Iodo-5-nitrobenzoic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .

Mechanism of Action

Target of Action

2-Iodo-5-nitrobenzoic acid is a versatile reactant used in the synthesis of various organic compounds . The primary targets of this compound are typically organic molecules that can undergo reactions with the nitro and iodo functional groups present in the this compound molecule .

Mode of Action

The mode of action of this compound involves its interaction with other organic molecules during synthesis. The nitro group can participate in reduction reactions, while the iodo group can be involved in substitution reactions . These interactions lead to the formation of new compounds, such as 2-Arylquinazolines and Tetracyclic Isoindolo .

Biochemical Pathways

The exact biochemical pathways affected by this compound would depend on the specific reaction and the resulting compound. For instance, if it is used to synthesize a drug molecule, the biochemical pathways affected would be those targeted by the drug .

Pharmacokinetics

Its lipophilicity, as indicated by its Log Po/w value, suggests it may have good membrane permeability .

Result of Action

The result of the action of this compound is the formation of new organic compounds. The exact molecular and cellular effects would depend on the specific compounds synthesized and their biological activity .

Action Environment

The action of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other reactants. It is recommended to store this compound in a dark place, sealed, and at room temperature to maintain its stability .

Biochemical Analysis

Biochemical Properties

In biochemical reactions, 2-Iodo-5-nitrobenzoic acid interacts with enzymes and proteins. It is known to react with terminal alkynes to form a fluorescent compound . This interaction is significant in voltammetry studies where this compound is immobilized on an electrode and used as a probe .

Molecular Mechanism

The molecular mechanism of this compound involves its reaction with terminal alkynes to form a fluorescent compound . This suggests that it may bind to biomolecules and potentially influence enzyme activity and gene expression. The exact molecular mechanisms remain to be fully understood.

Metabolic Pathways

It is known that it reacts with terminal alkynes to form a fluorescent compound , suggesting that it may interact with enzymes or cofactors

Comparison with Similar Compounds

Properties

IUPAC Name

2-iodo-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4INO4/c8-6-2-1-4(9(12)13)3-5(6)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSSFIFUXHORXJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397276
Record name 2-Iodo-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19230-50-3
Record name 2-Iodo-5-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19230-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodo-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Iodo-5-nitrobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Iodobenzoic acid (100 g) was dissolved in 400 mL of concentrated sulphuric acid and placed in a 2 liter 3 necked flask. The flask was fitted with reflux condenser, a thermometer and an addition funnel. Fuming nitric acid (400 ml) was added drop by drop. The addition was adjusted in such a way that the temperature was allowed to raise to 80° C. over a period of 2 hours. During the addition, the reaction mixture was stirred vigorously and maintained the temperature at 80° C. for an additional 2 hours. After the completion of the reaction, the reaction mixture was poured slowly into crushed ice (3 Kg). The contents were allowed to settle and were filtered. The yellow precipitate was collected and dried at 30° C. The yield was 90 grams.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
3
Quantity
2 L
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
3 kg
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-iodo-5-nitrobenzoic acid in the context of the presented research?

A1: this compound serves as the starting material for synthesizing 1-acetoxy-5-nitro-1,2-benziodoxole-3(1H)-one (ANBX) []. This trivalent iodine compound, ANBX, demonstrates the ability to oxidize various alcohols into their corresponding aldehydes or ketones under mild reaction conditions [].

Q2: How is 1-acetoxy-5-nitro-1,2-benziodoxole-3(1H)-one synthesized from this compound?

A2: The paper describes that this compound is oxidized using meta-chloroperoxybenzoic acid (MCPBA) to yield 1-acetoxy-5-nitro-1,2-benziodoxole-3(1H)-one (ANBX) []. This transformation highlights the use of this compound as a precursor for generating a reagent with valuable oxidative properties.

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